

A Comprehensive Technical Guide to 2,5-Dibromoterephthalic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Dibromoterephthalic acid*

Cat. No.: *B076187*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **2,5-Dibromoterephthalic acid**, a crucial building block in the fields of materials science and synthetic chemistry. This document covers its fundamental chemical identifiers, detailed physical and chemical properties, comprehensive experimental protocols for its synthesis, and its significant applications, particularly in the development of Metal-Organic Frameworks (MOFs).

Chemical Identity and Properties

2,5-Dibromoterephthalic acid is a disubstituted aromatic dicarboxylic acid. Its rigid structure and the presence of reactive bromine and carboxylic acid functional groups make it a versatile precursor in various chemical syntheses.

IUPAC Name: 2,5-dibromobenzene-1,4-dicarboxylic acid[1][2]

CAS Number: 13731-82-3[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,5-Dibromoterephthalic acid** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₄ Br ₂ O ₄	[1] [3]
Molecular Weight	323.92 g/mol	[1] [3]
Appearance	White to off-white crystalline powder	
Melting Point	320-325 °C	
Boiling Point (Predicted)	445.0 ± 45.0 °C	
Density (Predicted)	2.205 ± 0.06 g/cm ³	
Solubility	Soluble in Methanol	
pKa (Predicted)	1.75 ± 0.10	

Spectroscopic Data

While raw spectral data is not provided in the search results, ¹H NMR is mentioned as a technique used to determine the purity of synthesized **2,5-Dibromoterephthalic acid**, which was found to be 99% in one study.[\[4\]](#)

Experimental Protocols: Synthesis of 2,5-Dibromoterephthalic Acid

Several methods for the synthesis of **2,5-Dibromoterephthalic acid** have been reported, primarily involving the bromination of terephthalic acid or the oxidation of a substituted precursor.

Synthesis via Bromination of Terephthalic Acid

This method involves the direct bromination of terephthalic acid in the presence of oleum and a catalyst.

Experimental Protocol:

- Dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25 °C.
- Gradually add 104 parts of bromine over 30 minutes while maintaining the temperature.
- Slowly raise the temperature to 63-67 °C over 1 hour.
- Continue stirring at this temperature for an additional 20 hours.
- After cooling, pour the reaction mixture onto ice.
- Filter the precipitate, wash with water, and dry to obtain **2,5-Dibromoterephthalic acid**.

A reported yield for this method is 140 parts, with a bromine content of 49% (theoretical 49.4%).^[5]

Synthesis via Oxidation of 2,5-Dibromo-1,4-dimethylbenzene

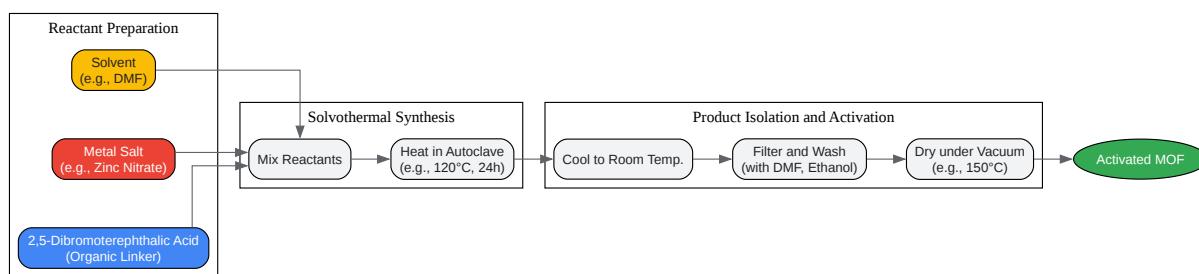
This protocol describes the synthesis through the oxidation of 2,5-dibromo-1,4-dimethylbenzene.

Experimental Protocol:

- Combine 2,5-dibromo-1,4-dimethylbenzene and NaBr in a 97% acetic acid solution.
- Stir the mixture vigorously to ensure efficient gas mixing.
- Heat the mixture to 150 °C and maintain for 2 hours.
- Increase the temperature to 180 °C and continue the reaction for 4 hours, while continuously venting air at 400 psig.
- After the reaction, release the pressure and cool the reactor to 50 °C.
- Collect the product by draining the reactor and rinsing with acetic acid.

- The solid product is then collected by diafiltration, washed with water, and dried under vacuum.

This method has a reported yield of 84% with a purity of 99% as determined by ^1H NMR.[4]

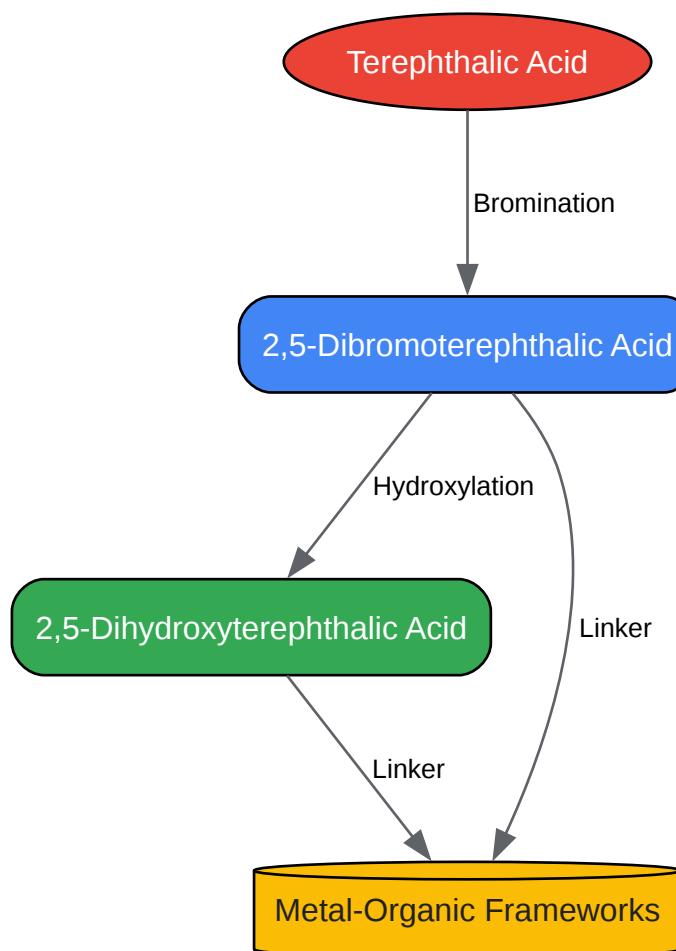

Applications in Materials Science

The primary application of **2,5-Dibromoterephthalic acid** is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and difunctional nature allow for the construction of porous, crystalline materials with high surface areas.

Role in Metal-Organic Framework (MOF) Synthesis

2,5-Dibromoterephthalic acid serves as a building block that connects metal clusters to form extended, porous networks. The bromine atoms on the linker can also be a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage, separation, and catalysis.

Experimental Workflow: Synthesis of a MOF using **2,5-Dibromoterephthalic Acid**



[Click to download full resolution via product page](#)

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Logical Relationships in Synthesis

The synthesis of **2,5-Dibromoterephthalic acid** can be followed by its conversion to other useful building blocks, such as 2,5-dihydroxyterephthalic acid, which is also a valuable linker for MOF synthesis.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways involving **2,5-Dibromoterephthalic acid**.

Conclusion

2,5-Dibromoterephthalic acid is a key chemical intermediate with significant applications in materials science. The synthetic routes to this compound are well-established, offering good yields and high purity. Its primary role as an organic linker in the construction of MOFs

highlights its importance in the development of advanced porous materials for various technological applications. This guide provides essential technical information for researchers and scientists working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dibromoterephthalic acid | C8H4Br2O4 | CID 83690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,5-Dibromoterephthalic acid | 13731-82-3 [chemicalbook.com]
- 5. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,5-Dibromoterephthalic Acid: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076187#2-5-dibromoterephthalic-acid-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com